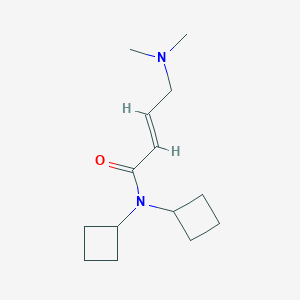

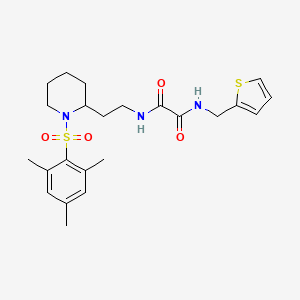

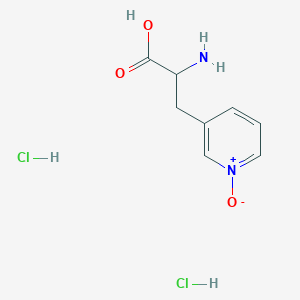

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a piperidine ring (a common motif in many pharmaceuticals), a thiophene ring (found in various dyes and drugs), and an oxalamide group (found in certain polymers and pharmaceuticals). The mesitylsulfonyl group is a type of sulfone, a functional group that often imparts stability and rigidity to molecules .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antibacterial Study : Compounds related to the requested chemical structure, particularly those bearing the 1,3,4-oxadiazole and piperidine moieties, have been synthesized and evaluated for their antibacterial properties. These compounds have shown moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anti-Breast Cancer Activity : Novel compounds incorporating elements of the requested molecule, such as 1,2-dihydropyridines, thiophenes, and thiazoles, have been tested for their anti-breast cancer activity. Some of these compounds exhibited better activity than standard drugs like Doxorubicin in in-vitro studies (Al-Said et al., 2011).

Anticancer Agent Evaluation : A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the requested compound, showed potential as anticancer agents. Some of these compounds demonstrated strong anticancer effects relative to reference drugs (Rehman et al., 2018).

Pharmacological Characterization

Kappa-Opioid Receptor Antagonist : Compounds structurally similar to the requested molecule have been characterized as κ-opioid receptor antagonists, showing potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : Piperidine-substituted thiophene[3,2-d]pyrimidine derivatives, related to the requested compound, have shown significant anti-HIV potencies against both wild-type and NNRTI-resistant mutant viruses (Kang et al., 2017).

Neuropeptide Y Y2 Receptor Antagonist : A study on a novel neuropeptide Y Y2 receptor antagonist structurally related to the requested compound has indicated its potential for exploring central and peripheral Y2 receptors in vivo (Bonaventure et al., 2004).

Chemical Synthesis and Optimization

Copper-Catalyzed Coupling Reactions : The use of oxalamide derivatives in copper-catalyzed coupling reactions has been investigated. These reactions are important for the synthesis of various (hetero)aryl chlorides and amides (De et al., 2017).

Electronic Structure and Novel Synthesis : Studies on the electronic structure and novel synthesis methods of piperidine-2-carboxylic acid derivatives provide insights into their chemical properties and potential applications (Vrabel et al., 2014).

properties

IUPAC Name |

N'-(thiophen-2-ylmethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S2/c1-16-13-17(2)21(18(3)14-16)32(29,30)26-11-5-4-7-19(26)9-10-24-22(27)23(28)25-15-20-8-6-12-31-20/h6,8,12-14,19H,4-5,7,9-11,15H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFFCHLDUYPLMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

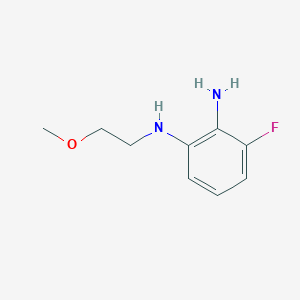

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide](/img/structure/B2557784.png)

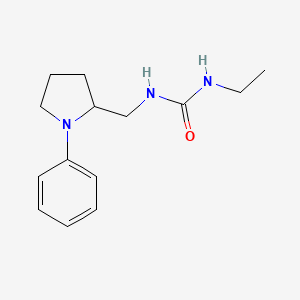

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2557786.png)

![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2557791.png)

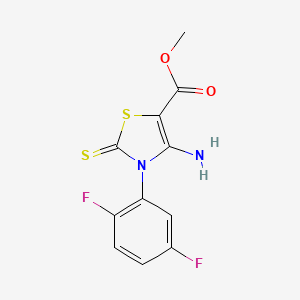

![N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2557797.png)